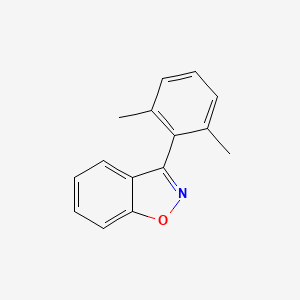
7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5,5-trimethylcyclohexanone with hydrazine hydrate in the presence of acetic anhydride can yield the desired diazepine compound. The reaction typically requires refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diazepine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another diazepine compound with well-known anxiolytic properties.
Midazolam: A diazepine used as a sedative and anesthetic agent.
Clonazepam: A diazepine with anticonvulsant and anxiolytic effects.
Uniqueness
7-Acetyl-3,5,5-trimethyl-1,5-dihydro-4H-1,2-diazepin-4-one is unique due to its specific substitution pattern and potential applications beyond those of traditional diazepines. Its acetyl group and trimethyl substitution confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
89543-16-8 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
7-acetyl-3,5,5-trimethyl-1H-diazepin-4-one |
InChI |
InChI=1S/C10H14N2O2/c1-6-9(14)10(3,4)5-8(7(2)13)12-11-6/h5,12H,1-4H3 |
InChI Key |
NSBKZCLJQHZPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=CC(C1=O)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)

![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
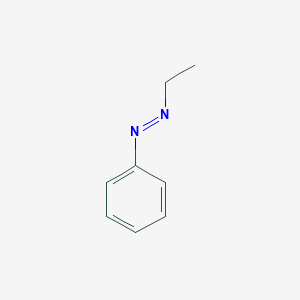
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
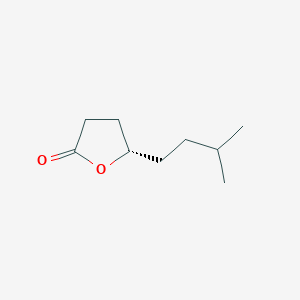

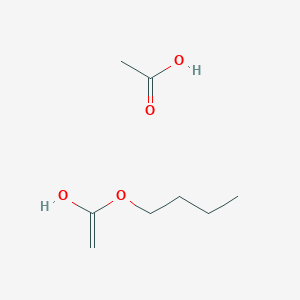
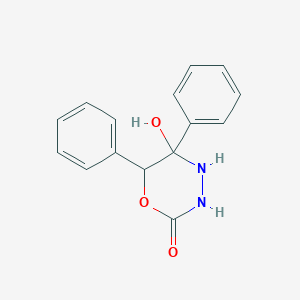


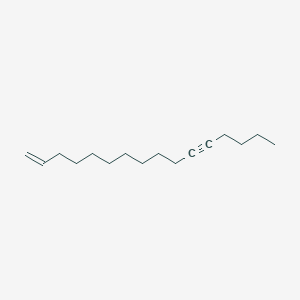
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
